1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
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Overview
Description
1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common method involves the cyclization of appropriate precursors using catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . The reaction conditions often include refluxing in methanolic conditions with reagents like NH2OH·HCl and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound shares the isoxazole moiety but differs in the overall structure and biological activity.
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and are known for their pharmaceutical applications.
Uniqueness
1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is unique due to its combination of isoxazole and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-5-3-6(13-16-5)8-12-7(17-14-8)4-11-9(15)10-2/h3H,4H2,1-2H3,(H2,10,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVJPFNAQAKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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